molecular formula C19H14O2 B2558573 (E)-3-(4a,10b-dihydroindeno[2,1-b]chromen-6-yl)prop-2-enal CAS No. 565193-44-4

(E)-3-(4a,10b-dihydroindeno[2,1-b]chromen-6-yl)prop-2-enal

Cat. No.: B2558573
CAS No.: 565193-44-4
M. Wt: 274.319
InChI Key: LBAQLBKGECJMFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4a,10b-dihydroindeno[2,1-b]chromen-6-yl)prop-2-enal is a complex organic compound characterized by its unique structure, which includes an indeno[2,1-b]chromene core

Scientific Research Applications

(E)-3-(4a,10b-dihydroindeno[2,1-b]chromen-6-yl)prop-2-enal has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4a,10b-dihydroindeno[2,1-b]chromen-6-yl)prop-2-enal typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by the introduction of the prop-2-enal group through aldol condensation reactions. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4a,10b-dihydroindeno[2,1-b]chromen-6-yl)prop-2-enal can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indeno[2,1-b]chromene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogens, acids, and bases are often used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Mechanism of Action

The mechanism by which (E)-3-(4a,10b-dihydroindeno[2,1-b]chromen-6-yl)prop-2-enal exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules, thereby influencing their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (E)-3-(4a,10b-dihydroindeno[2,1-b]chromen-6-yl)prop-2-enal stands out due to its indeno[2,1-b]chromene core, which imparts unique chemical and biological properties

Properties

IUPAC Name

(E)-3-(4a,10b-dihydroindeno[2,1-b]chromen-6-yl)prop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O2/c20-11-5-9-16-14-7-2-3-8-15(14)17-12-13-6-1-4-10-18(13)21-19(16)17/h1-12,17-18H/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAQLBKGECJMFD-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3C=C4C=CC=CC4OC3=C2C=CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3C=C4C=CC=CC4OC3=C2/C=C/C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.